![molecular formula C13H22N4O2 B12354155 7,8,10-Trimethyl-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione](/img/structure/B12354155.png)
7,8,10-Trimethyl-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8,10-Trimethyl-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione is a complex organic compound with a unique structure that includes multiple fused rings and several methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,10-Trimethyl-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione typically involves multi-step organic reactions. The starting materials often include simpler aromatic compounds, which undergo a series of reactions such as alkylation, cyclization, and oxidation to form the final product. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum output.
Analyse Chemischer Reaktionen
Types of Reactions
7,8,10-Trimethyl-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions, depending on the desired functional group.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the transformation of the compound. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
7,8,10-Trimethyl-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals or as an active ingredient in treatments for specific diseases.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial materials.
Wirkmechanismus
The mechanism by which 7,8,10-Trimethyl-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound has a similar fused ring structure but differs in the functional groups and specific ring fusion.
(1aR,4aS,8aS)-4a,8,8-Trimethyl-1,1a,4,4a,5,6,7,8-octahydrocyclopropa[d]naphthalene-2-carbaldehyde: Another compound with a similar core structure but different substituents and functional groups.
Phenanthrene, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-: This compound shares a similar polycyclic structure but has different methyl group positions and additional functional groups.
Uniqueness
The uniqueness of 7,8,10-Trimethyl-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione lies in its specific arrangement of methyl groups and the fused ring system, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications and research studies.
Eigenschaften
Molekularformel |
C13H22N4O2 |
|---|---|
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
7,8,10-trimethyl-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H22N4O2/c1-6-4-8-9(5-7(6)2)17(3)11-10(14-8)12(18)16-13(19)15-11/h6-11,14H,4-5H2,1-3H3,(H2,15,16,18,19) |
InChI-Schlüssel |
NUZCBCFPGAAMPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2C(CC1C)N(C3C(N2)C(=O)NC(=O)N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid](/img/structure/B12354086.png)

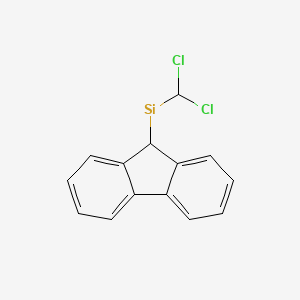

![1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]urea](/img/structure/B12354117.png)
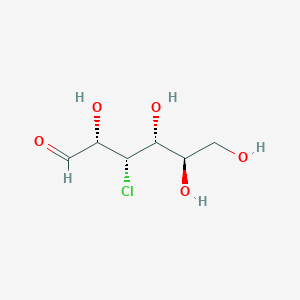
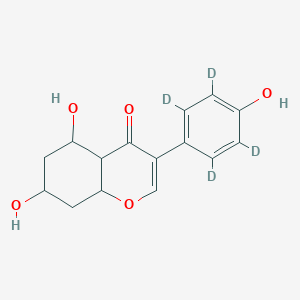

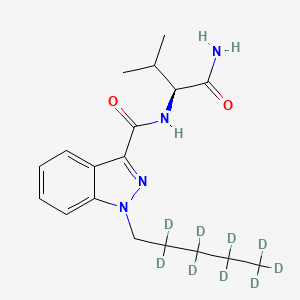
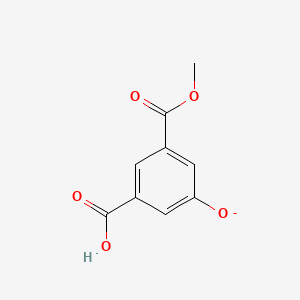
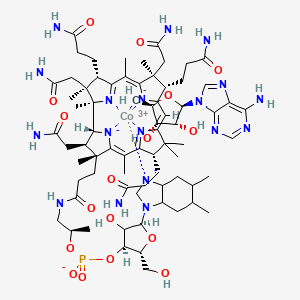
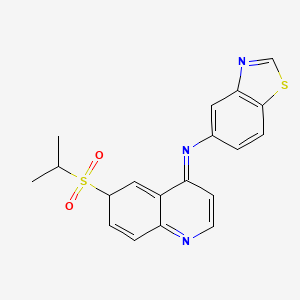
![4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide](/img/structure/B12354160.png)
